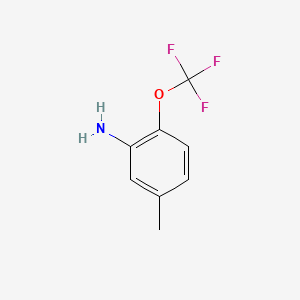

5-Methyl-2-(trifluoromethoxy)aniline

Overview

Description

5-Methyl-2-(trifluoromethoxy)aniline, also known as 5-MTFMA, is an important organic compound. It is a colorless liquid with a characteristic odor and is soluble in water and other organic solvents. 5-MTFMA is an important intermediate in the synthesis of various drugs and other organic compounds. It is also used in the production of dyes, polymers, and other materials. This compound has a variety of applications in the pharmaceutical, chemical, and other industries.

Scientific Research Applications

Synthesis of Trifluoromethoxylated Aromatic Compounds

Trifluoromethoxylated aromatic compounds, including those derived from 5-methyl-2-(trifluoromethoxy)aniline, are of significant interest due to their desirable pharmacological and biological properties. A user-friendly protocol for synthesizing such compounds, specifically methyl 4-acetamido-3-(trifluoromethoxy)benzoate, has been developed using Togni reagent II. This synthesis approach is general and can be applied to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives, which are valuable synthetic building blocks for new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Agrochemical Intermediate Production

An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate prepared from 4-trifluoromethoxy aniline, has been reported. The optimized conditions involve bromination agents and a solvent system that yields a product with over 99.5% purity and a 97% reaction yield, highlighting its significance in the agrochemical industry (Zhi-yuan, 2011).

Pesticide Intermediate Synthesis

Methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, demonstrates the utility of this compound derivatives in pesticide synthesis. Novel, convenient methods have been developed for its synthesis, offering excellent yield and cost-effectiveness, which is particularly beneficial for indoxacarb manufacturing (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).

Functionalization via Metalation

Trifluoromethoxy-substituted anilines, including derivatives of this compound, undergo metalation with site selectivity, depending on the N-protective group used. This process allows for structural elaboration through electrophilic trapping, showcasing the preparative potential of aniline functionalization mediated by organometallic reagents (Leroux, Castagnetti, & Schlosser, 2003).

Safety and Hazards

The safety data sheet indicates that 5-Methyl-2-(trifluoromethoxy)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Similar compounds such as 2-(trifluoromethyl)aniline and 4-(Trifluoromethoxy)aniline are used in chemical synthesis, suggesting that 5-Methyl-2-(trifluoromethoxy)aniline might also be used as a building block in the synthesis of more complex molecules.

Biochemical Pathways

Anilines and their derivatives are often involved in various chemical reactions, serving as precursors to many pharmaceuticals and chemicals .

Pharmacokinetics

The trifluoromethoxy group is known to enhance the metabolic stability of pharmaceutical compounds .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes, as well as changes in metabolic pathways that are crucial for cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its degradation products can also have significant biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse outcomes in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into the cell via organic anion transporters and distributed to various organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

properties

IUPAC Name |

5-methyl-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-3-7(6(12)4-5)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWQECYURRPKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276352 | |

| Record name | 5-Methyl-2-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151276-15-2 | |

| Record name | 5-Methyl-2-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151276-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)

![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)